molecular formula C25H28N2O6 B12372588 AChE-IN-59

AChE-IN-59

Cat. No.: B12372588
M. Wt: 452.5 g/mol
InChI Key: INSMYWZGUGANRA-UHFFFAOYSA-N
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Description

AChE-IN-59 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease by preventing the aggregation of amyloid-beta peptides and protecting nerve cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-59 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly used in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-59 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

AChE-IN-59 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-59 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also interacts with other molecular targets and pathways involved in neuroprotection and anti-aggregation of amyloid-beta peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AChE-IN-59

This compound is unique due to its high selectivity for acetylcholinesterase and its ability to penetrate the blood-brain barrier effectively. This makes it a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer’s disease .

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-N-(7-methoxy-2-oxochromen-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H28N2O6/c1-30-19-5-4-18-12-22(25(29)33-23(18)14-19)26-24(28)17-6-8-27(9-7-17)15-16-10-20(31-2)13-21(11-16)32-3/h4-5,10-14,17H,6-9,15H2,1-3H3,(H,26,28)

InChI Key

INSMYWZGUGANRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3CCN(CC3)CC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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